molecular formula C13H9ClO2 B3193485 3-(2-Chlorophenoxy)benzaldehyde CAS No. 72178-85-9

3-(2-Chlorophenoxy)benzaldehyde

Cat. No.: B3193485
CAS No.: 72178-85-9
M. Wt: 232.66 g/mol
InChI Key: MQUOQWHXKWQIAX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is characterized by the presence of a chlorophenoxy group attached to the benzaldehyde structure. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chlorophenol with benzaldehyde under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes further transformations to yield the final product .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenoxy)benzaldehyde: Similar structure but with the chlorine atom in a different position.

    2-(3-Chlorophenoxy)benzaldehyde: Another positional isomer with different chemical properties.

Uniqueness

3-(2-Chlorophenoxy)benzaldehyde is unique due to its specific structural arrangement, which influences its reactivity and applications.

Properties

IUPAC Name

3-(2-chlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUOQWHXKWQIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72178-85-9
Record name 3-(2-chlorophenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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